5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride
Overview
Description
5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride is a complex organic compound that features a pyrimidine ring substituted with an iodine atom and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the iodine atom. Common reagents used in these reactions include halogenating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrimidine derivatives with biological targets. Its ability to interact with nucleic acids and proteins makes it a useful tool in molecular biology.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-isopropyl-1H-pyrazole: Another iodine-substituted heterocycle with similar reactivity.
Imidazole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
What sets 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride apart is its unique combination of a pyrimidine ring with a piperidine moiety and an iodine atom. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN4.ClH/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4;/h9-10,12H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCRVUUZNPYXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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